4-(Dimethylamino)-4'-nitrosodiphenylamine

Thermal Stability Formulation Processing Crystallinity

4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS 7696-70-0) is a substituted diphenylamine derivative belonging to the 4-nitrosodiphenylamine class, characterized by the presence of both a dimethylamino electron-donating group and a nitroso electrophilic center on opposing phenyl rings. This bifunctional architecture enables its use as an intermediate in the synthesis of rubber antioxidants, azo dyes, and electrochromic materials.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 7696-70-0
Cat. No. B1592285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-4'-nitrosodiphenylamine
CAS7696-70-0
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O
InChIInChI=1S/C14H15N3O/c1-17(2)14-9-7-12(8-10-14)15-11-3-5-13(16-18)6-4-11/h3-10,15H,1-2H3
InChIKeyRCBYEFZWZHPVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS 7696-70-0): A Nitrosamine Intermediate with Enhanced Thermal Stability and Basicity


4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS 7696-70-0) is a substituted diphenylamine derivative belonging to the 4-nitrosodiphenylamine class, characterized by the presence of both a dimethylamino electron-donating group and a nitroso electrophilic center on opposing phenyl rings [1]. This bifunctional architecture enables its use as an intermediate in the synthesis of rubber antioxidants, azo dyes, and electrochromic materials . The compound is supplied as a dark crystalline powder with a molecular weight of 241.29 g/mol and a typical purity of >96.0% by HPLC . Unlike the unsubstituted parent 4-nitrosodiphenylamine (CAS 156-10-5), the dimethylamino substituent significantly alters the compound's physicochemical profile, most notably elevating the melting point by approximately 30°C and reversing the acid-base character from acidic to basic .

Why 4-Nitrosodiphenylamine Analogs Cannot Replace 4-(Dimethylamino)-4'-nitrosodiphenylamine in Demanding Applications


The 4-nitrosodiphenylamine scaffold exhibits substituent-dependent physicochemical properties that preclude simple interchange between derivatives. The dimethylamino group at the 4′-position introduces a strong electron-donating resonance effect (+M) that fundamentally alters the electronic structure of the molecule relative to unsubstituted, alkyl-, or halogen-substituted analogs . This manifests in a pKa shift of approximately 10 orders of magnitude—from an acidic pKa of −3.56 for the parent compound to a basic pKa of 6.20 for the dimethylamino derivative—completely reversing the compound's protonation behavior under physiological and synthetic conditions . Furthermore, the melting point increases from 144–145°C (4-nitrosodiphenylamine) to 174–182°C, reflecting enhanced intermolecular interactions that impact formulation processing windows and thermal stability requirements . These differences are material to applications where solubility, acid-base reactivity, or thermal processing parameters are critical, making generic substitution a source of experimental failure .

Quantitative Differentiation Evidence for 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS 7696-70-0) vs. Closest Analogs


Melting Point Elevation: 4-(Dimethylamino)-4'-nitrosodiphenylamine vs. Unsubstituted 4-Nitrosodiphenylamine

The target compound exhibits a melting point of 174–182°C, approximately 30°C higher than that of the unsubstituted parent 4-nitrosodiphenylamine (CAS 156-10-5), which melts with decomposition at 144–145°C . This thermal difference is attributed to enhanced intermolecular interactions, including potential hydrogen bonding and dipole-dipole forces, introduced by the dimethylamino substituent . The elevated melting point directly impacts the compound's processability in melt-based formulations and its thermal stability during storage and reaction conditions.

Thermal Stability Formulation Processing Crystallinity

Acid-Base Character Reversal: pKa Shift from −3.56 to 6.20 Relative to Parent 4-Nitrosodiphenylamine

The predicted pKa of 4-(dimethylamino)-4'-nitrosodiphenylamine is 6.20±0.24, indicating a weakly basic character . In contrast, the unsubstituted 4-nitrosodiphenylamine has a predicted pKa of −3.56±0.20, reflecting strong acidity . This ~10-unit pKa difference means that at physiological pH (~7.4), the dimethylamino derivative exists predominantly in its neutral, unprotonated form, whereas the parent compound would be largely deprotonated and negatively charged. This reversal governs the compound's solubility profile, chromatographic retention behavior, and reactivity in acid-catalyzed or base-mediated transformations.

Protonation State Solubility Reactivity Analytical Method Development

Appearance and Purity Specifications: Dark Crystalline Powder vs. Green Plates (Parent Compound)

The target compound is consistently described across multiple vendor sources as a dark crystalline powder (red to dark blue to black), with commercial purity specified at >96.0% by HPLC . In contrast, the unsubstituted 4-nitrosodiphenylamine is characterized as green plates with a bluish luster or steel-blue prisms, typically supplied at ≥97.0% purity . The distinct color difference—dark powder versus green/blue crystals—provides immediate visual differentiation, reducing the risk of misidentification during handling and inventory management in multi-compound laboratories.

Quality Control Visual Identification Purity Assessment

Storage Stability Requirements: Light and Heat Sensitivity Necessitate Controlled Handling Protocols

Multiple vendor specifications explicitly state that 4-(dimethylamino)-4'-nitrosodiphenylamine is light-sensitive and heat-sensitive, requiring storage under inert gas (argon) and protection from light at room temperature (recommended <15°C for long-term) . While the unsubstituted 4-nitrosodiphenylamine is also described as light-sensitive, the dimethylamino derivative's additional heat sensitivity imposes stricter storage requirements, documented in vendor storage recommendations and stock solution preparation tables (e.g., stock solutions stored at −80°C usable within 6 months; at −20°C within 1 month) [1].

Storage Conditions Shelf Life Stability

Synthetic Yield Benchmarking in 4-Nitrosodiphenylamine Production via Nitrosation-Rearrangement

Patent literature for the broader 4-nitrosodiphenylamine class reports that optimized nitrosation-rearrangement protocols can achieve N-nitrosodiphenylamine conversion degrees of 99.2% and 4-nitrosodiphenylamine yields of 97.5% based on converted starting material [1]. Another method reports an overall yield of 98.5% based on diphenylamine charged [2]. While these yields are reported for the unsubstituted or generic substituted 4-nitrosodiphenylamines, the Sumitomo patent explicitly claims that the process is applicable to dimethylamino-substituted diphenylamines (R₁, R₂ = methyl), suggesting comparable synthetic efficiency for the target compound .

Synthetic Chemistry Process Development Yield Optimization

Electrochemical Reduction Behavior: Substituent Effects on Redox Potential in 4-Nitrosodiphenylamine Derivatives

The electrochemical reduction of 4-nitrosodiphenylamine (the parent compound) has been studied by polarography, demonstrating its utility as a precursor for electrosynthetic production of 4-aminodiphenylamine, a key antioxidant intermediate . The dimethylamino substituent, being a strong electron-donating group, is expected to shift the reduction potential to more negative values compared to the unsubstituted parent, potentially altering the electrosynthetic conditions required for optimal conversion [1]. However, no published direct comparative polarography or voltammetry data exist for 4-(dimethylamino)-4'-nitrosodiphenylamine specifically, limiting this to class-level inference.

Electrochemistry Electrosynthesis Redox Chemistry

Recommended Application Scenarios for 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS 7696-70-0) Based on Quantitative Differentiation Evidence


Synthesis of Substituted 4-Aminodiphenylamine Antioxidants Requiring Thermal Robustness

Given its melting point elevation of ~30°C over the parent 4-nitrosodiphenylamine , the dimethylamino derivative is better suited for reductive amination or hydrogenation reactions conducted at elevated temperatures (>150°C) where the parent compound would undergo decomposition. The higher thermal stability reduces by-product formation from thermal degradation of the starting material, potentially improving the purity profile of the resulting 4-aminodiphenylamine antioxidant intermediate .

Azo Dye Synthesis Requiring Basic Reaction Conditions

The dimethylamino derivative's weakly basic character (pKa 6.20) makes it compatible with mildly basic coupling conditions used in azo dye synthesis, where the acidic parent compound (pKa −3.56) would undergo deprotonation and potentially form salts that alter reactivity or solubility [1]. This derivative enables diazo coupling at pH ranges where the parent compound would exhibit different speciation, offering access to dye structures with altered chromophoric properties.

Analytical Reference Standard for Nitrosamine Research with Distinct Spectral Fingerprint

The unique combination of the dimethylamino and nitroso chromophores provides a distinct UV-Vis and mass spectral fingerprint that differentiates this compound from other nitrosamine impurities in complex matrices [2]. Its distinct appearance (dark crystalline powder vs. green plates) aids in visual identification, while its specific HPLC retention characteristics (predicted to differ from the parent due to the pKa shift) make it suitable as a system suitability standard in nitrosamine analytical method development .

Electrochromic Materials Research Leveraging Donor-Acceptor Architecture

The bifunctional architecture—dimethylamino as electron donor and nitroso as electron acceptor on opposing phenyl rings—creates an intrinsic donor-acceptor system with potential electrochromic and electrofluorochromic properties . While direct comparative electrochemical data are lacking, the predicted reduction potential shift induced by the dimethylamino group suggests distinct electrochromic switching behavior compared to unsubstituted 4-nitrosodiphenylamine, warranting its exploration in smart window or display material research .

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